molecular formula C9H13N3O B13335146 N'-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide

N'-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide

Cat. No.: B13335146
M. Wt: 179.22 g/mol
InChI Key: ACYWHLJDDCPDRY-UHFFFAOYSA-N
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Description

N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide is a chemical compound with a complex structure that finds applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique properties and reactivity, making it a subject of interest in scientific research.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-hydroxy-4-(methylaminomethyl)benzenecarboximidamide

InChI

InChI=1S/C9H13N3O/c1-11-6-7-2-4-8(5-3-7)9(10)12-13/h2-5,11,13H,6H2,1H3,(H2,10,12)

InChI Key

ACYWHLJDDCPDRY-UHFFFAOYSA-N

Isomeric SMILES

CNCC1=CC=C(C=C1)/C(=N/O)/N

Canonical SMILES

CNCC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide involves several steps. One common method includes the reaction of 4-formylbenzonitrile with methylamine to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, methylated, or halogenated products .

Scientific Research Applications

N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide include:

Uniqueness

Compared to these similar compounds, N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide exhibits unique reactivity and binding properties due to its specific functional groups. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

N'-Hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxylamine group, a methylamino group, and a carboximidamide functional group. Its molecular formula is C10_{10}H14_{14}N4_{4}O, with a molecular weight of approximately 206.24 g/mol. The unique combination of functional groups in this compound suggests a diverse range of interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(methylamino)benzonitrile with hydroxylamine under controlled conditions to optimize yield and purity. Key factors influencing the synthesis include:

  • Temperature : Maintaining an optimal temperature during the reaction to prevent degradation.
  • Reagents : Using high-purity reagents to ensure the quality of the final product.
  • Reaction Time : Allowing sufficient time for complete reaction while monitoring progress.

Research indicates that this compound interacts with specific biomolecules, potentially influencing various biochemical pathways. The hydroxy and methylamino groups are crucial for these interactions, which may lead to several therapeutic effects:

  • Antiviral Activity : Similar compounds have shown antiviral properties, suggesting that this compound may also exhibit such effects.
  • Anti-inflammatory Effects : The compound could modulate inflammatory pathways, which is significant in treating chronic inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, similar to other compounds in its class.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Study Findings
Konno et al. (2020)Investigated molecular docking studies that optimized structural requirements for antiviral activity (IC50 values ranging from 6.8 μM to 2 μM) .
Reddy et al. (2020)Reported antimicrobial activities against various pathogens with MIC values ranging from 0.9 μg/mL to 7.8 μg/mL .
Khashab et al. (2015)Discussed novel guanylating and imidoylating reagents, highlighting potential applications in drug development .

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